Cas no 1822976-49-7 (4-(5-Bromo-2-methylphenyl)butan-2-amine)

4-(5-Bromo-2-methylphenyl)butan-2-amine is a brominated aromatic amine derivative with a butylamine side chain, offering versatility as an intermediate in organic synthesis. Its structural features, including the bromo and methyl substituents on the phenyl ring, enhance reactivity for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The amine functionality provides a handle for further derivatization, making it valuable in pharmaceutical and agrochemical research. The compound’s well-defined molecular structure ensures consistent performance in synthetic applications, while its moderate polarity facilitates purification and handling. Suitable for controlled reactions, it is often employed in the development of bioactive molecules or functional materials.
4-(5-Bromo-2-methylphenyl)butan-2-amine structure
1822976-49-7 structure
Product Name:4-(5-Bromo-2-methylphenyl)butan-2-amine
CAS No:1822976-49-7
MF:C11H16BrN
MW:242.155442237854
CID:6288920
PubChem ID:116924780
Update Time:2025-05-25

4-(5-Bromo-2-methylphenyl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1822976-49-7
    • 4-(5-bromo-2-methylphenyl)butan-2-amine
    • EN300-1912349
    • 4-(5-Bromo-2-methylphenyl)butan-2-amine
    • Inchi: 1S/C11H16BrN/c1-8-3-6-11(12)7-10(8)5-4-9(2)13/h3,6-7,9H,4-5,13H2,1-2H3
    • InChI Key: MKPPBWSWWHKDNM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)CCC(C)N

Computed Properties

  • Exact Mass: 241.04661g/mol
  • Monoisotopic Mass: 241.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

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Additional information on 4-(5-Bromo-2-methylphenyl)butan-2-amine

4-(5-Bromo-2-methylphenyl)butan-2-amine: A Comprehensive Overview

The compound 4-(5-Bromo-2-methylphenyl)butan-2-amine, identified by the CAS number 1822976-49-7, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines, specifically secondary amines, and features a brominated aromatic ring attached to a branched alkyl chain. The presence of the bromine atom at the 5-position of the phenyl ring and the methyl group at the 2-position introduces unique electronic and steric properties, making it an interesting subject for both academic research and industrial applications.

Recent studies have highlighted the importance of 4-(5-Bromo-2-methylphenyl)butan-2-amine in medicinal chemistry, particularly in the development of bioactive molecules. The compound's structure allows for versatile reactivity, enabling its use as an intermediate in the synthesis of more complex molecules. For instance, researchers have explored its role in constructing heterocyclic compounds, which are crucial in drug discovery due to their ability to mimic natural product structures.

The synthesis of 4-(5-Bromo-2-methylphenyl)butan-2-amine typically involves multi-step processes, including nucleophilic aromatic substitution and amine alkylation. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for large-scale production. The use of microwave-assisted synthesis has also been reported, demonstrating its efficiency in generating this compound under mild conditions.

In terms of pharmacological activity, 4-(5-Bromo-2-methylphenyl)butan-2-amine has shown promise as a lead compound in anti-inflammatory and anticancer studies. Preclinical data suggest that it exhibits moderate inhibitory effects on inflammatory enzymes such as cyclooxygenase (COX)-2, which could be beneficial in treating conditions like arthritis. Additionally, preliminary experiments indicate that it may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

The structural versatility of 4-(5-Bromo-2-methylphenyl)butan-2-amine also makes it a valuable building block in organic synthesis. Its ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, has been exploited in constructing diverse chemical libraries. These libraries are essential for high-throughput screening campaigns aimed at identifying novel therapeutic agents.

From an environmental perspective, understanding the fate and transport of 4-(5-Bromo-2-methylphenyl)butan-2-amine in aquatic systems is critical for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways and toxicity profiles, providing insights into its environmental behavior. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.

In conclusion, 4-(5-Bromo-2-methylphenyl)butan-2-amine, with its distinctive structure and versatile reactivity, continues to be a focal point in both academic research and industrial applications. As new research emerges, particularly in the areas of drug discovery and green chemistry, this compound is expected to play an increasingly important role in advancing chemical science.

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